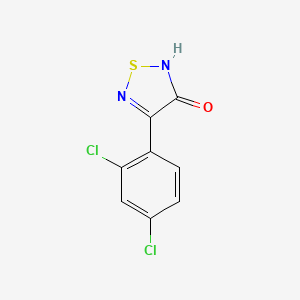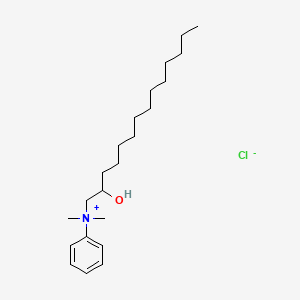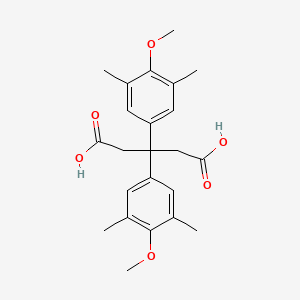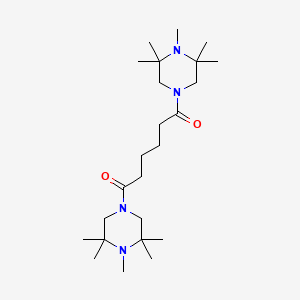
S-nitroso-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : S-nitroso-L-cysteinylglycine can be synthesized through the reaction of S-nitroso-L-cysteine with glycine under specific conditions. The reaction typically involves the use of nitrosating agents such as nitrous acid or alkyl nitrites in an acidic medium . The reaction conditions must be carefully controlled to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and stringent quality control measures are essential to obtain a product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: : S-nitroso-L-cysteinylglycine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield the corresponding thiol .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, S-nitroso-L-cysteinylglycine is used as a model compound to study nitrosation reactions and the behavior of nitrosothiols .
Biology: : In biological research, it is used to investigate the role of S-nitrosylation in cellular signaling and protein function .
Medicine: : In medicine, this compound is studied for its potential therapeutic applications, including its role in modulating nitric oxide levels and its effects on various physiological processes .
Industry: : In industry, this compound is used in the development of new materials and as a reagent in various chemical processes .
Mecanismo De Acción
Mechanism: : The mechanism by which S-nitroso-L-cysteinylglycine exerts its effects involves the reversible covalent addition of a nitrogen monoxide moiety to the thiol side chain of cysteine .
Molecular Targets and Pathways: : The molecular targets of this compound include various proteins involved in cellular signaling pathways. S-nitrosylation can modulate the activity of enzymes, ion channels, and receptors, thereby influencing numerous physiological processes .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to S-nitroso-L-cysteinylglycine include S-nitrosoglutathione, S-nitroso-N-acetylcysteine, and S-nitroso-L-cysteine .
Uniqueness: : What sets this compound apart from these similar compounds is its specific structure as a dipeptide, which may confer unique properties in terms of stability, reactivity, and biological activity .
Propiedades
Número CAS |
162758-33-0 |
|---|---|
Fórmula molecular |
C5H9N3O4S |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-[[(2R)-2-amino-3-nitrososulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H9N3O4S/c6-3(2-13-8-12)5(11)7-1-4(9)10/h3H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m0/s1 |
Clave InChI |
UOHAKHBEJRPHQZ-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)O)N)SN=O |
SMILES canónico |
C(C(C(=O)NCC(=O)O)N)SN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


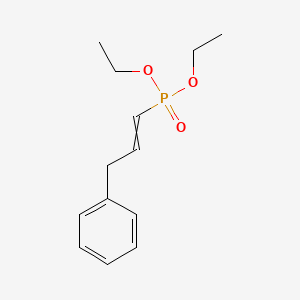
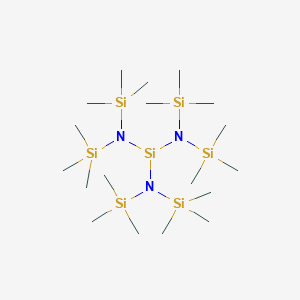
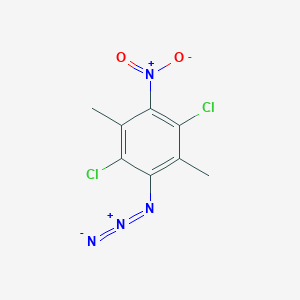
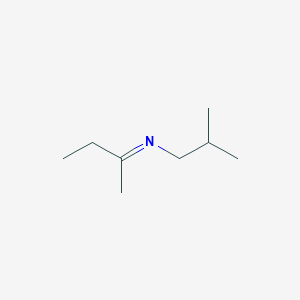
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
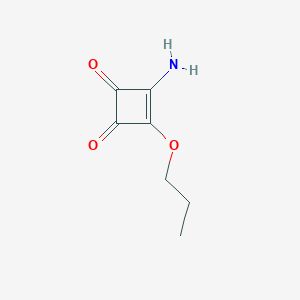

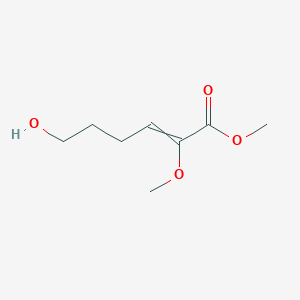
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
